Resorcinomycin B

Vue d'ensemble

Description

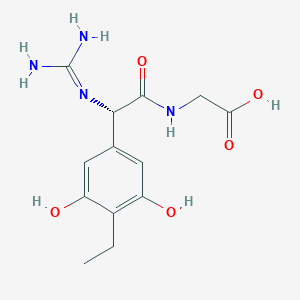

Resorcinomycin B is a compound that belongs to the class of N-acyl-amino acids. It is known for its antibacterial properties, particularly against mycobacteria. The compound is composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, and glycine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Resorcinomycin B is synthesized through a biosynthetic pathway involving the ATP-grasp-ligase enzyme. The enzyme catalyzes the peptide bond formation between (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine . The biosynthetic gene cluster responsible for this synthesis has been identified in Streptoverticillium roseoverticillatum .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Streptoverticillium roseoverticillatum, followed by extraction and purification of the compound from the culture broth .

Analyse Des Réactions Chimiques

Types of Reactions

Resorcinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions involving this compound are derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against mycobacteria .

Applications De Recherche Scientifique

Antimicrobial Activity

1. Antimycobacterial Properties

Resorcinomycin B exhibits significant antibacterial activity against mycobacteria, including strains resistant to conventional antibiotics. Studies have demonstrated that it is effective against Mycobacterium avium complex (MAC), which poses challenges in treatment due to its resistance mechanisms. The compound's efficacy is enhanced when encapsulated in liposomes, which improves its delivery and uptake by macrophages, leading to increased antibacterial activity within these immune cells .

2. Comparison with Other Antibiotics

In comparative studies, this compound has shown superior activity against certain mycobacterial strains compared to traditional antibiotics like streptomycin and kanamycin. This suggests that this compound could be a valuable alternative or adjunct in treating mycobacterial infections, especially in cases where resistance to standard therapies is observed .

Biosynthetic Pathways

1. Gene Cluster Analysis

The biosynthesis of this compound involves a complex gene cluster identified through genomic studies. Research has detailed the specific genes responsible for its production, providing insights into how modifications can enhance its antimicrobial properties or alter its spectrum of activity. Understanding these pathways is crucial for developing synthetic analogs with improved efficacy .

2. Peptide Maturation

The maturation of the peptide components involved in this compound's biosynthesis is facilitated by specific peptidases encoded within the gene cluster. This maturation process is essential for the bioactivity of the compound and presents opportunities for genetic engineering to optimize production yields or modify activity profiles .

Therapeutic Potential

1. Treatment of Tuberculosis

Given its effectiveness against mycobacterial infections, this compound shows promise as a therapeutic agent for tuberculosis (TB). Its unique mechanism of action may provide a new avenue for treating TB, particularly in multidrug-resistant cases. Research is ongoing to evaluate its safety and efficacy in clinical settings .

2. Combination Therapies

The potential of this compound as part of combination therapies is being explored. By pairing it with other antibiotics or adjuvants, researchers aim to enhance overall treatment efficacy and reduce the likelihood of resistance development. Such strategies could be particularly beneficial in managing chronic infections where monotherapy has failed .

Case Studies and Research Findings

Mécanisme D'action

The exact mechanism of action of Resorcinomycin B is not fully understood. it is known to inhibit the growth of mycobacteria by interfering with their cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the mycobacterial cell wall .

Comparaison Avec Des Composés Similaires

Resorcinomycin B is similar to other compounds such as Pheganomycin. Both compounds are composed of nonproteinogenic amino acids and exhibit antibacterial properties against mycobacteria . this compound is unique in its specific structure and the presence of glycine in its composition .

List of Similar Compounds

- Pheganomycin

- Resorcinomycin A

Activité Biologique

Resorcinomycin B, a compound derived from the actinobacterium Streptoverticillium roseoverticillatum, has garnered attention for its unique biological activities, particularly against mycobacterial species. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is part of a class of antibiotics known as resorcinomycins, which have demonstrated significant effectiveness against various strains of mycobacteria. Unlike many conventional antibiotics, this compound exhibits a selective spectrum of activity primarily directed towards mycobacterial infections, making it a potential candidate for treating diseases such as tuberculosis.

Spectrum of Activity

The antibacterial activity of this compound has been evaluated in vitro against several mycobacterial strains. Its efficacy is notable when compared to standard treatments such as streptomycin and kanamycin. Research indicates that this compound is not effective against Gram-negative and Gram-positive bacteria, which highlights its specificity for mycobacterial species .

| Antibiotic | Activity Against Mycobacteria | Activity Against Other Bacteria |

|---|---|---|

| This compound | High | None |

| Streptomycin | Moderate | Limited |

| Kanamycin | Moderate | Limited |

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis and disrupt cellular processes critical for mycobacterial survival. This mechanism may involve the inhibition of specific enzymes necessary for the integrity of the bacterial cell wall .

Case Study: Treatment-Resistant Tuberculosis

A notable case involved a 75-year-old male patient with recurrent sputum-positive pulmonary tuberculosis who exhibited resistance to standard anti-tubercular therapy (ATT). Following the failure of conventional treatments (isoniazid, rifampicin), this compound was introduced as part of a revised therapeutic regimen. The patient demonstrated significant clinical improvement, highlighting the potential role of this compound in managing resistant strains of Mycobacterium tuberculosis.

- Patient Background : 75-year-old male with a history of pulmonary tuberculosis.

- Initial Treatment : Standard ATT (isoniazid, rifampicin) with minimal response.

- Intervention : Introduction of this compound.

- Outcome : Significant symptomatic improvement and reduced sputum positivity.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : In controlled laboratory settings, this compound displayed superior activity against atypical mycobacterial strains compared to traditional antibiotics .

- Synergistic Effects : When used in combination with other antimycobacterial agents, this compound has shown potential synergistic effects that could enhance overall treatment efficacy .

- Resistance Mechanisms : Ongoing research aims to understand the mechanisms behind resistance in mycobacterial strains and how this compound can circumvent these challenges .

Propriétés

IUPAC Name |

2-[[(2S)-2-(diaminomethylideneamino)-2-(4-ethyl-3,5-dihydroxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-2-7-8(18)3-6(4-9(7)19)11(17-13(14)15)12(22)16-5-10(20)21/h3-4,11,18-19H,2,5H2,1H3,(H,16,22)(H,20,21)(H4,14,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOREHQSLMKDW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143046 | |

| Record name | Resorcinomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100234-69-3 | |

| Record name | Resorcinomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.